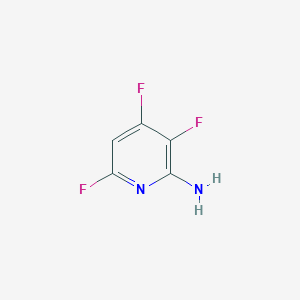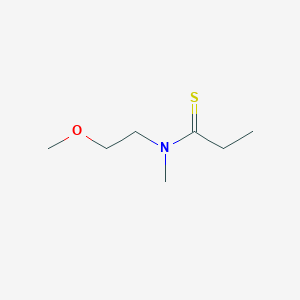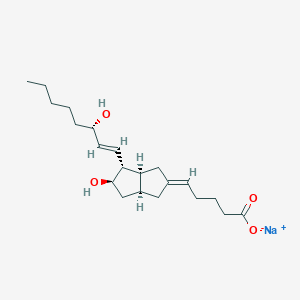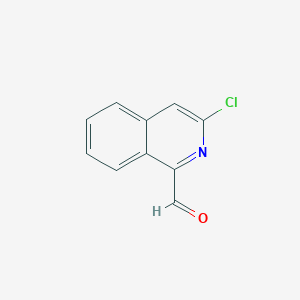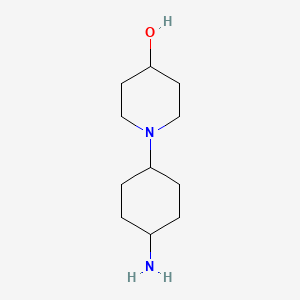
1-(4-Aminocyclohexyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminocyclohexyl)piperidin-4-ol is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including medical, environmental, and industrial research. The compound is known for its unique structure, which includes a piperidine ring and an aminocyclohexyl group.
Vorbereitungsmethoden
The synthesis of 1-(4-Aminocyclohexyl)piperidin-4-ol involves several steps. One common method includes the hydrogenation of a precursor compound, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under high pressure. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .
Analyse Chemischer Reaktionen
1-(4-Aminocyclohexyl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Aminocyclohexyl)piperidin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a therapeutic agent for various diseases, including HIV . In medicine, the compound has shown promise as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of other piperidine derivatives .
Wirkmechanismus
The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells . This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminocyclohexyl)piperidin-4-ol can be compared with other similar compounds, such as piperidin-4-ol derivatives and other CCR5 antagonists . Some similar compounds include maraviroc, a well-known CCR5 antagonist used in the treatment of HIV-1 infections . Compared to these compounds, this compound has unique structural features that may contribute to its distinct pharmacological properties . The presence of the aminocyclohexyl group, for example, may enhance its binding affinity and selectivity for the CCR5 receptor .
Eigenschaften
Molekularformel |
C11H22N2O |
|---|---|
Molekulargewicht |
198.31 g/mol |
IUPAC-Name |
1-(4-aminocyclohexyl)piperidin-4-ol |
InChI |
InChI=1S/C11H22N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h9-11,14H,1-8,12H2 |
InChI-Schlüssel |
VOBPNDPHDKQZIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)N2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,4'-Bipyrimidine]-2,2',6(1H,1'H,3H)-trione, 5,5'-dimethyl-](/img/structure/B15246937.png)
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
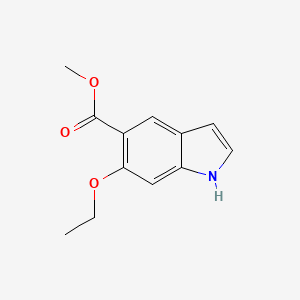

![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
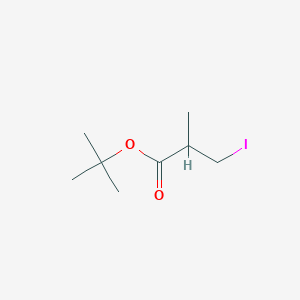
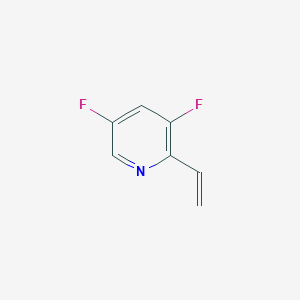
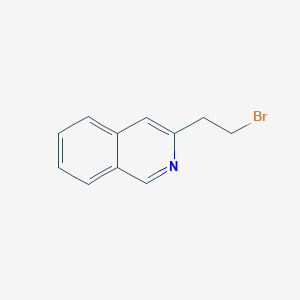
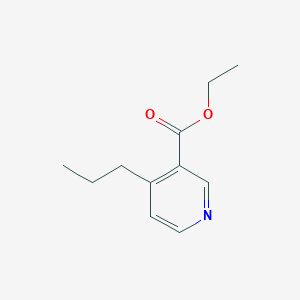
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
